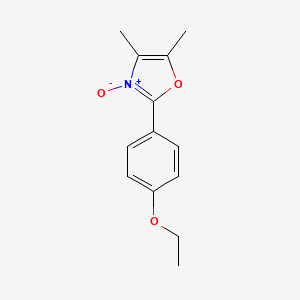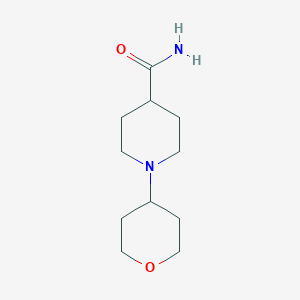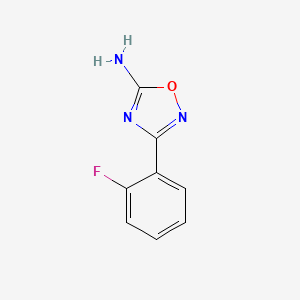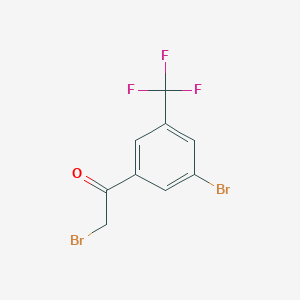
(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine: is a synthetic compound characterized by the presence of a trifluoromethyl group attached to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine typically involves the introduction of the trifluoromethyl group to the indole ring. One common method is the reaction of 2-methylindole with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparación Con Compuestos Similares
- (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanamine
- (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-6-yl)ethanamine
- (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-7-yl)ethanamine
Comparison: Compared to similar compounds, (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine is unique due to the specific position of the trifluoromethyl group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11F3N2 |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C11H11F3N2/c1-6-4-8-5-7(2-3-9(8)16-6)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3/t10-/m0/s1 |
Clave InChI |
GHWVLJHSQRMLPY-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC2=C(N1)C=CC(=C2)[C@@H](C(F)(F)F)N |
SMILES canónico |
CC1=CC2=C(N1)C=CC(=C2)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)

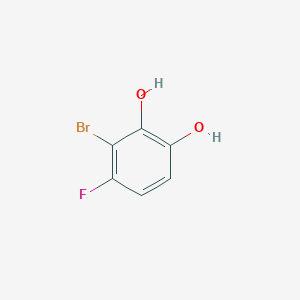
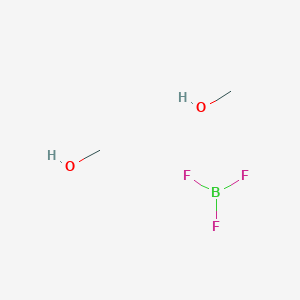
![[4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)
